molecular formula C17H17F2N3O5S B2876747 N-(2,5-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251573-91-7

N-(2,5-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2876747
CAS No.: 1251573-91-7
M. Wt: 413.4
InChI Key: YFMOUPYOBZWGMD-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a complex structure with multiple functional groups, including a difluorophenyl group, a morpholinylsulfonyl group, and an oxopyridinyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the difluorophenyl intermediate: Starting with a difluorobenzene derivative, various substitution reactions can introduce the desired functional groups.

    Synthesis of the morpholinylsulfonyl intermediate:

    Coupling of intermediates: The final step involves coupling the difluorophenyl and morpholinylsulfonyl intermediates with the oxopyridinyl group under specific conditions, such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents. The reaction conditions would be carefully controlled to ensure purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new functional groups or modify existing ones.

    Reduction: Reduction reactions can alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide: can be compared with other acetamide derivatives that have similar functional groups.

    Difluorophenyl compounds: These compounds share the difluorophenyl group and may have similar chemical properties.

    Morpholinylsulfonyl compounds: These compounds contain the morpholinylsulfonyl group and may exhibit similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O5S/c18-12-1-3-14(19)15(9-12)20-16(23)11-21-10-13(2-4-17(21)24)28(25,26)22-5-7-27-8-6-22/h1-4,9-10H,5-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMOUPYOBZWGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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